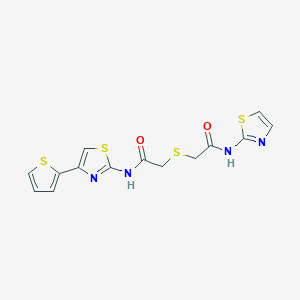
2-((2-oxo-2-((4-(thiophen-2-yl)thiazol-2-yl)amino)ethyl)thio)-N-(thiazol-2-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
2-((2-oxo-2-((4-(thiophen-2-yl)thiazol-2-yl)amino)ethyl)thio)-N-(thiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C14H12N4O2S4 and its molecular weight is 396.52. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 2-((2-oxo-2-((4-(thiophen-2-yl)thiazol-2-yl)amino)ethyl)thio)-N-(thiazol-2-yl)acetamide, known by its CAS number 955715-25-0, is a thiazole derivative that has garnered attention due to its potential biological activities. This article reviews its synthesis, chemical properties, and biological activities, particularly focusing on its anticancer and antimicrobial properties.
The molecular formula of this compound is C11H10N2O2S3, with a molecular weight of 298.4 g/mol. The structure features multiple functional groups including thiazole and thiophene moieties, which are known for their biological significance.
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₀N₂O₂S₃ |
| Molecular Weight | 298.4 g/mol |
| CAS Number | 955715-25-0 |
| Density | N/A |
| Melting Point | N/A |
| Boiling Point | N/A |
Synthesis
The synthesis of this compound typically involves the reaction of thiazole derivatives with thiophene-containing reactants under controlled conditions. The specific synthetic route can influence the yield and purity of the final product, which is critical for subsequent biological testing.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiazole derivatives, including the compound . Thiazoles have been reported to exhibit significant cytotoxic effects against various cancer cell lines.
- Mechanism of Action : The anticancer activity is often attributed to the ability of thiazole compounds to induce apoptosis in cancer cells. For instance, compounds similar to our target have shown IC50 values in the low micromolar range, indicating potent activity against cell lines such as A431 (human epidermoid carcinoma) and HepG2 (human liver cancer) cells .
- Case Studies : In a comparative study, thiazole derivatives demonstrated higher cytotoxicity than standard chemotherapeutics like doxorubicin. The structure–activity relationship (SAR) analysis revealed that specific substitutions on the thiazole ring enhance anticancer activity significantly .
Antimicrobial Activity
Thiazole derivatives are also recognized for their antimicrobial properties. The compound has been evaluated against various bacterial strains:
- In Vitro Studies : Research indicates that compounds with similar structures exhibit antimicrobial activity comparable to established antibiotics like norfloxacin. This suggests potential applications in treating bacterial infections .
- Mechanism : The antimicrobial effect may stem from the disruption of bacterial cell wall synthesis or interference with metabolic pathways critical for bacterial survival.
Structure–Activity Relationship (SAR)
The biological activity of thiazole-containing compounds is often influenced by their structural characteristics:
- Substituents : Electron-donating groups at specific positions on the thiazole ring can enhance cytotoxicity.
- Ring Systems : The presence of thiophene and additional heterocycles can contribute to increased biological activity through improved interaction with biological targets.
Eigenschaften
IUPAC Name |
2-[2-oxo-2-[(4-thiophen-2-yl-1,3-thiazol-2-yl)amino]ethyl]sulfanyl-N-(1,3-thiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O2S4/c19-11(17-13-15-3-5-23-13)7-21-8-12(20)18-14-16-9(6-24-14)10-2-1-4-22-10/h1-6H,7-8H2,(H,15,17,19)(H,16,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POTUVHOBLDTMLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CSC(=N2)NC(=O)CSCC(=O)NC3=NC=CS3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O2S4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














